

# Lifirafenib combination therapy Mirdametinib protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

Cat. No.: S533141

Get Quote

## Clinical Trial Protocol Overview

The information below summarizes the design of the Phase 1b clinical trial (NCT03905148) investigating **Lifirafenib** and Mirdametinib, based on the most current data presented in 2023 [1] [2] [3].

| Trial Element         | Description                                                                                                                                                                                    |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ClinicalTrials.gov ID | NCT03905148 [4]                                                                                                                                                                                |
| Phase                 | Phase 1b/2 [4]                                                                                                                                                                                 |
| Title                 | A Study of the Safety and Pharmacokinetics of BGB-283 (Lifirafenib) and PD-0325901 (Mirdametinib) in Participants With Advanced or Refractory Solid Tumors [4]                                 |
| Study Arms            | Part A: Dose Escalation/Dose Finding; Part B: Dose Expansion (Group 1: NSCLC with KRAS mutations; Group 2: Endometrial cancer with KRAS mutations; Group 3: Other tumor types of interest) [4] |
| Primary Purpose       | Treatment [4]                                                                                                                                                                                  |

| Trial Element            | Description                                                                          |
|--------------------------|--------------------------------------------------------------------------------------|
| Primary Outcome Measures | Incidence and severity of adverse events (AEs) and serious adverse events (SAEs) [4] |

## Dosing Regimens in Dose Escalation

The dose-escalation phase explored various dosing schedules to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The table below outlines the key dose cohorts [1].

| Dose Cohort    | Mirdametinib Dosing          | Lifirafenib Dosing              | Dosing Schedule                                                                                              |
|----------------|------------------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------|
| Levels 1 & 2   | 2 mg QD                      | 15 mg QD (L1),<br>20 mg QD (L2) | Continuous                                                                                                   |
| Levels 3a & 4a | 3 mg QD (L3a), 4 mg QD (L4a) | 20 mg QD                        | 5 days on, 2 days off                                                                                        |
| Levels 3b - 5c | 2 mg to 4 mg (mostly BID)    | 15 mg QD to 20 mg QD            | Lead-in dosing (5 days on/2 days off) for 14 days, then intermittent (5 days on/2 days off) per 28-day cycle |

## Mechanism of Action and Therapeutic Rationale

The combination of **Lifirafenib** and Mirdametinib represents a vertical inhibition strategy targeting two key nodes in the MAPK signaling pathway, which is frequently dysregulated in cancers with RAS/RAF mutations [1] [2].



[Click to download full resolution via product page](#)

This vertical blockade is particularly rational for **RAS-mutant tumors**, where the activation of RAF involves dimer formation, making them less sensitive to single-agent MEK inhibitors [5] [6]. By simultaneously inhibiting RAF dimers and MEK, the combination aims to achieve more complete and sustained pathway suppression, preventing feedback reactivation and inducing apoptosis in cancer cells [5] [2].

## Key Preclinical Experimental Protocols

While detailed protocols for the clinical combination are not fully public, a related preclinical study on a similar RAF/MEK inhibitor combination (Brimarafenib + Mirdametinib) provides insight into the key experiments used to validate this approach [5]. The workflow below outlines a typical flow for these experiments.



[Click to download full resolution via product page](#)

**Key Methodological Details [5]:**

- **Cell Viability & Synergy:** Cells were treated for 72 hours. Viability was assessed using Resazurin, and fluorescence was measured. IC50 values were calculated, and drug synergy was analyzed using the SynergyFinder algorithm.
- **Apoptosis Assay:** Cells were treated for 48 hours, then stained with propidium iodide and FITC Annexin V before analysis by flow cytometry.
- **Western Blotting:** Proteins were extracted after 24 or 72 hours of treatment. Key antibodies included phospho-ERK1/2, total ERK, and phospho-MEK1/2.
- **In-Vivo Studies:** The combination's effect on tumor growth inhibition and overall survival was evaluated in mouse models bearing patient-derived tumors.

## Summary of Clinical Findings and Safety

As of the January 2023 data cut-off, results from the Phase 1b dose-escalation part showed:

| **Parameter** | **Finding** | | :--- | :--- | | **Patient Population** | 71 patients with advanced/metastatic solid tumors harboring MAPK pathway aberrations (mostly KRAS 57.7%, BRAF 18.3%, NRAS 11.3%) [1]. | | **Safety Profile** | Favorable and tolerable. Most common any-grade TRAEs: dermatitis acneiform (42.3%), fatigue (32.4%), diarrhea (26.8%), decreased platelet count (18%), alopecia (18%), nausea (17%), increased ALT (16%). Low incidence of DLTs (9.9%) and discontinuations due to AEs (5.6%) [1] [2]. | | **Antitumor Activity** | Confirmed objective responses in **14 of 62** efficacy-evaluable patients (22.6%). Durable responses (>12-24 months) observed in specific tumor types [1] [2] [3]. | | **Activity by Tumor Type** |

- **Low-Grade Serous Ovarian Cancer (LGSOC):** 10/17 (58.8%) ORR.
- **Endometrial Cancer:** 2/4 (50%) ORR (BRAF fusion & KRAS mutant).
- **Non-Small Cell Lung Cancer (NSCLC):** 2/11 (18.2%) ORR (NRAS & BRAF V600E mutant).

## Important Considerations for Researchers

- **Current Status:** The trial was expected to advance to the **dose-expansion phase** in the second half of 2023, which will take a **tumor-agnostic approach** in a biomarker-selected population [1] [2]. You should check ClinicalTrials.gov (NCT03905148) for the most recent status and any published results from this expansion phase.

- **Missing Details:** The provided information lacks detailed pharmacokinetic (PK) sampling schedules, specific criteria for dose-limiting toxicities (DLTs), and comprehensive statistical analysis plans, which are typically found in full study protocols.
- **Preclinical Correlation:** The strong preclinical data for a similar combination (Brimarafenib + Mirdametinib) supports the clinical rationale for dual RAF/MEK inhibition, particularly in NRAS-mutant models where it showed synergy and apoptosis induction [5].

I hope these structured application notes and protocols are helpful for your research. Should you require further information on specific aspects of the trial mechanism, please feel free to ask.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Lifirafenib Plus Mirdametinib Shows Tolerable Safety in ... [targetedonc.com]
2. SpringWorks and BeiGene Present Clinical Data on Lifirafenib ... [springworkstx.gcs-web.com]
3. BeiGene unveils data from solid tumours combo therapy trial [clinicaltrialsarena.com]
4. Clinical Trial: NCT03905148 [mycancergenome.org]
5. Combination of the Novel RAF Dimer Inhibitor Brimarafenib ... [pmc.ncbi.nlm.nih.gov]
6. REVIEW Targeting RAF dimers in RAS mutant tumors [sciencedirect.com]

To cite this document: Smolecule. [Lifirafenib combination therapy Mirdametinib protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533141#lifirafenib-combination-therapy-mirdametinib-protocol>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)